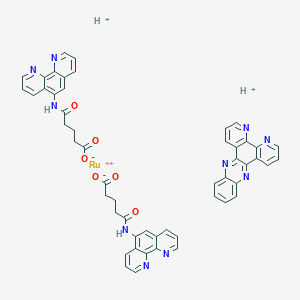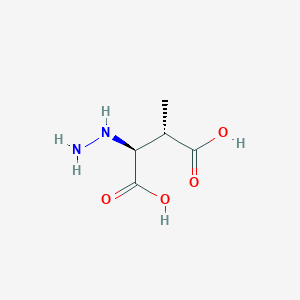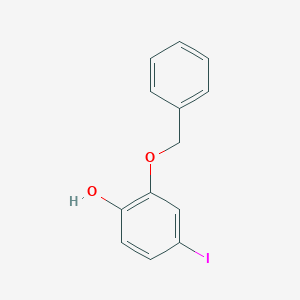
2-Benzyloxy-4-iodophénol
Vue d'ensemble
Description
2-Benzyloxy-4-iodophenol is an organic compound with the molecular formula C13H10IO. It is a phenolic compound that is used in a variety of scientific and medical research applications. It is a colorless, crystalline solid that is soluble in organic solvents, including methanol, ethanol, and acetone. It is a versatile reagent in organic synthesis, and has been used in the synthesis of numerous pharmaceuticals, hormones, and other biologically active compounds.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Applications
- Agents antibactériens et antifongiques :
Synthèse organique et catalyse
Applications
- Réactions d'échange d'halogènes :
Synthèse de produits naturels
Applications
En résumé, 2-Benzyloxy-4-iodophénol offre des possibilités intéressantes dans divers domaines scientifiques. Sa structure et sa réactivité uniques en font une cible précieuse pour de futures explorations et développements. Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 🌟
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of other complex molecules , suggesting that its targets could be the molecules it helps synthesize.
Mode of Action
2-Benzyloxy-4-iodophenol is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . It is used in Ullmann coupling reactions for the preparation of more complex molecules . The compound’s interaction with its targets likely involves these chemical reactions.
Pharmacokinetics
Its molecular weight is 32613 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
The synthesis of 2-benzyloxy-4-iodophenol involves reactions that could be influenced by factors such as temperature and the presence of other chemicals .
Propriétés
IUPAC Name |
4-iodo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUAJTJMEHPEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573002 | |
| Record name | 2-(Benzyloxy)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289471-92-7 | |
| Record name | 2-(Benzyloxy)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





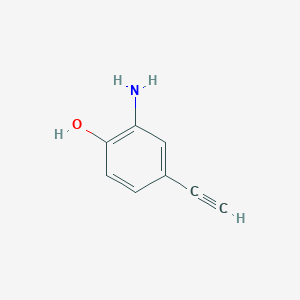

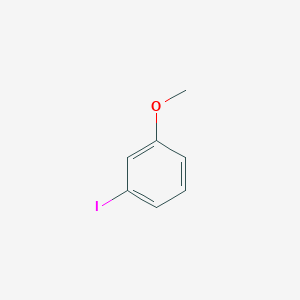
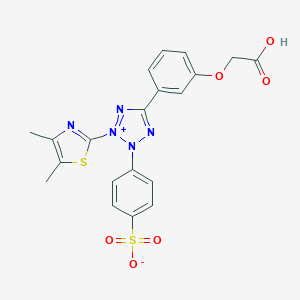
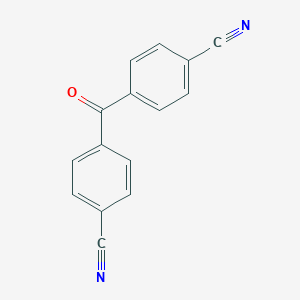
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
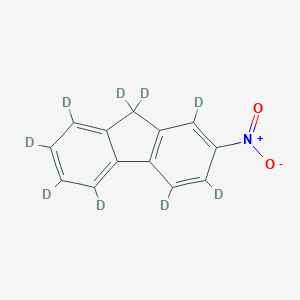
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
